Molecular Weight and Mass Spectrometric Discrimination: +7 Da Shift Enables Baseline-Resolved Quantification
(E)-Cinnamoyl chloride-d7 (MW: 173.65 g/mol) exhibits a nominal mass increase of +7.05 Da relative to unlabeled cinnamoyl chloride (MW: 166.60 g/mol) due to replacement of seven hydrogen atoms with deuterium [1]. This mass shift is sufficient to ensure complete mass spectrometric separation between the analyte and internal standard channels, eliminating cross-talk interference during multiple reaction monitoring (MRM) acquisition [2]. In contrast, unlabeled cinnamoyl chloride (MW: 166.60 g/mol) cannot be distinguished from the analyte in MS detection, rendering it unsuitable for internal standardization.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 173.65 g/mol |
| Comparator Or Baseline | Unlabeled (E)-Cinnamoyl chloride: 166.60 g/mol |
| Quantified Difference | +7.05 Da (nominal mass shift) |
| Conditions | Calculated from molecular formula: C₉H₇ClO (unlabeled) vs. C₉D₇ClO (d₇-labeled) |
Why This Matters
A minimum +3 Da mass shift is generally required to avoid isotopic overlap in LC-MS/MS; the +7 Da shift provided by full deuteration ensures robust quantitation without signal bleed-through.
- [1] Merck Index. Cinnamoyl Chloride. Molecular Weight: 166.60. View Source
- [2] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using LC-MS/MS: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
